4-Nitrophthalaldehyde
Overview
Description
4-Nitrophthalaldehyde is an organic compound with the molecular formula C8H5NO4 It is a derivative of phthalaldehyde, characterized by the presence of a nitro group (-NO2) at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophthalaldehyde can be synthesized through several methods. One common approach involves the nitration of phthalaldehyde using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale nitration of phthalaldehyde, followed by purification through crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophthalaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.
Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 4-Aminophthalaldehyde.
Substitution: Various imines and hydrazones.
Oxidation: 4-Nitrophthalic acid.
Scientific Research Applications
4-Nitrophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form highly conjugated systems.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 4-nitrophthalaldehyde exerts its effects is largely dependent on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound more susceptible to nucleophilic attack at the aldehyde positions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Phthalaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzaldehyde: Similar in structure but lacks the second aldehyde group, limiting its reactivity in certain applications.
4-Nitrophthalic Acid: The fully oxidized form of 4-nitrophthalaldehyde, used in different contexts due to its carboxylic acid groups .
Uniqueness: this compound’s unique combination of two aldehyde groups and a nitro group provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions sets it apart from similar compounds.
Properties
IUPAC Name |
4-nitrophthalaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNVSLFMHZZRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294290 | |
Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-35-3 | |
Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,2-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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